7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-(prop-2-en-1-yloxy)benzaldehyde with 2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism by which 7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness: What sets 7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications. This versatility makes it particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-methyl-1-(3-prop-2-enoxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H23NO4/c1-4-11-25-21(16-7-6-8-17(14-16)28-12-5-2)20-22(26)18-13-15(3)9-10-19(18)29-23(20)24(25)27/h5-10,13-14,21H,2,4,11-12H2,1,3H3 |
InChI Key |
YAVXHHYQXYGZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
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